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For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-06447475 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat

kinase 2 (LRRK2).[1][2][3] This document provides a comprehensive overview of the discovery,

chemical properties, and mechanism of action of PF-06447475, positioning it as a critical tool

for research in Parkinson's disease and other neurodegenerative disorders. The information is

intended to support researchers, scientists, and drug development professionals in their work

with this compound.

Discovery and Development
PF-06447475, chemically known as 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-

yl]benzonitrile, was identified through a dedicated drug discovery program aimed at developing

potent and selective inhibitors of LRRK2 kinase activity.[1][2] The discovery process involved

the optimization of a novel series of compounds, with a focus on enhancing kinome selectivity,

which was achieved using a surrogate crystallography approach.[1][2] This effort led to the

identification of PF-06447475 as a lead candidate with desirable properties for further

preclinical investigation.[1]
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The fundamental chemical and physical properties of PF-06447475 are summarized in the

table below, providing essential information for its handling, storage, and application in

experimental settings.

Property Value Reference

Chemical Name

3-[4-(Morpholin-4-yl)-7H-

pyrrolo[2,3-d]pyrimidin-5-

yl]benzonitrile

[1][2]

Molecular Formula C17H15N5O [4]

Molecular Weight 305.33 g/mol [5][6]

CAS Number 1527473-33-1 [4][6]

Appearance Solid [4][5]

Solubility 10 mM in DMSO [4]

Storage
Powder: -20°C for 2 years. In

Solvent: -80°C for 6 months
[3][6]

Mechanism of Action and Biological Activity
PF-06447475 is a potent inhibitor of LRRK2 kinase activity.[3][7] Mutations in the LRRK2 gene,

particularly the G2019S mutation, are linked to an increased risk of Parkinson's disease and

are associated with enhanced kinase activity.[1] By inhibiting LRRK2, PF-06447475 has been

shown to have neuroprotective effects in various models of Parkinson's disease.[3]

The inhibitory activity of PF-06447475 has been quantified in several assays, as detailed in the

table below.
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Assay IC50 Reference

LRRK2 (Wild Type) 3 nM [3][7]

LRRK2 (G2019S mutant) 11 nM [6]

Endogenous LRRK2 in

Raw264.7 cells
<10 nM [7]

LRRK2 pS935 in G2019S

BAC-transgenic mice brain
103 nM [7]

LRRK2 pS1292 in G2019S

BAC-transgenic mice brain
21 nM [7]

MST1/MST2 22 nM (MST2) [4]

Signaling Pathway
The primary mechanism of action of PF-06447475 involves the direct inhibition of LRRK2

kinase activity, which in turn can modulate downstream signaling pathways implicated in

neurodegeneration and neuroinflammation.
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Inhibition of LRRK2 signaling by PF-06447475.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research

findings. The following sections outline the methodologies for key experiments involving PF-

06447475.

LRRK2 Kinase Activity Assay (In Vitro)
This protocol is based on the general description of LRRK2 kinase assays found in the

literature.[1]

Objective: To determine the in vitro inhibitory potency of PF-06447475 against LRRK2 kinase.

Materials:

Recombinant LRRK2 enzyme (Wild Type or G2019S mutant)

LRRKtide peptide substrate

[γ-³³P]ATP

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

PF-06447475 (in DMSO)

96-well plates

Scintillation counter

Procedure:

Prepare serial dilutions of PF-06447475 in DMSO and then dilute into the kinase buffer.

In a 96-well plate, add the LRRK2 enzyme, LRRKtide substrate, and the diluted PF-

06447475 or vehicle (DMSO).

Initiate the kinase reaction by adding [γ-³³P]ATP.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove

unincorporated [γ-³³P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each concentration of PF-06447475 and determine the

IC50 value using non-linear regression analysis.
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Workflow for the in vitro LRRK2 kinase assay.
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In Vivo Pharmacodynamic Studies in Rats
This protocol is a generalized representation of in vivo studies described for PF-06447475.[3]

Objective: To assess the ability of PF-06447475 to inhibit LRRK2 kinase activity in the brain of

live animals.

Materials:

Sprague-Dawley rats

PF-06447475 formulation for oral administration (p.o.)

Vehicle control

Brain homogenization buffer

Antibodies for Western blotting (total LRRK2, phospho-LRRK2 (e.g., pS935))

Western blotting equipment and reagents

Procedure:

Acclimate male Sprague-Dawley rats to the housing conditions.

Administer PF-06447475 or vehicle to the rats via oral gavage at desired doses (e.g., 3 and

30 mg/kg).

At a specified time point post-dosing (e.g., 2 hours), euthanize the animals and rapidly

harvest the brains.

Homogenize brain tissue in a suitable lysis buffer containing phosphatase and protease

inhibitors.

Determine the total protein concentration of the brain lysates.

Perform Western blot analysis to measure the levels of total LRRK2 and phosphorylated

LRRK2 (pS935).
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Quantify the band intensities and calculate the ratio of phospho-LRRK2 to total LRRK2.

Compare the ratios between the vehicle-treated and PF-06447475-treated groups to

determine the in vivo target engagement.

Animal Dosing

Tissue Harvest

Oral administration of
PF-06447475 or vehicle

Lysate Preparation

Brain homogenization

Western Blotting

Measure total and
phospho-LRRK2

Data Analysis

Quantify target inhibition
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Workflow for in vivo pharmacodynamic studies.

Conclusion
PF-06447475 is a well-characterized and highly potent LRRK2 inhibitor that serves as an

invaluable tool for investigating the role of LRRK2 in health and disease. Its favorable chemical

and pharmacological properties, including brain penetrance, make it particularly suitable for in

vivo studies related to Parkinson's disease and other neurodegenerative conditions. The
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information and protocols provided in this guide are intended to facilitate further research and

drug development efforts centered on LRRK2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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